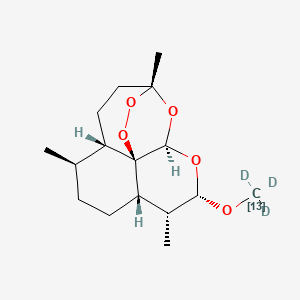
Artemether-13C, d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Artemether-13C, d3 is a stable isotope-labeled derivative of artemether, an antimalarial drug. Artemether is a semi-synthetic derivative of artemisinin, which is extracted from the plant Artemisia annua. The labeled compound, this compound, is used in various scientific research applications, particularly in the study of drug metabolism and pharmacokinetics.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Artemether-13C, d3 involves the incorporation of carbon-13 and deuterium isotopes into the artemether molecule. The process typically starts with the extraction of artemisinin from Artemisia annua. Artemisinin is then chemically modified to introduce the stable isotopes. The reaction conditions often involve the use of specific reagents and catalysts to ensure the selective incorporation of the isotopes.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced techniques to ensure the consistent quality and yield of the labeled compound. The production is carried out under strict quality control measures to meet the standards required for scientific research applications.
Chemical Reactions Analysis
Types of Reactions: Artemether-13C, d3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s stability, reactivity, and interaction with other molecules.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts. The reaction conditions are carefully controlled to achieve the desired outcomes, such as specific products or intermediates.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the conditions used For example, oxidation reactions may produce hydroxylated derivatives, while reduction reactions may yield deoxygenated products
Scientific Research Applications
Artemether-13C, d3 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study reaction mechanisms and the effects of isotopic labeling on chemical behavior. In biology, it helps in understanding the metabolic pathways and interactions of artemether in living organisms. In medicine, this compound is used in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of the drug. In the industry, it is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The mechanism of action of Artemether-13C, d3 is similar to that of artemether. It involves the interaction with ferriprotoporphyrin IX (heme) or ferrous ions in the acidic parasite food vacuole, leading to the generation of cytotoxic radical species . These radicals damage the parasite’s cellular components, leading to its death. The compound targets the erythrocytic stages of Plasmodium species, making it effective against malaria.
Comparison with Similar Compounds
Artemether-13C, d3 is compared with other artemisinin derivatives such as dihydroartemisinin, arteether, and artesunate . While all these compounds share a common endoperoxide moiety responsible for their antimalarial activity, this compound is unique due to its isotopic labeling. This labeling allows for more precise studies of the compound’s pharmacokinetics and metabolism. Similar compounds include:
- Dihydroartemisinin
- Arteether
- Artesunate
These compounds differ in their pharmacokinetic properties, stability, and clinical applications, but all are used in the treatment of malaria.
Properties
Molecular Formula |
C16H26O5 |
|---|---|
Molecular Weight |
302.39 g/mol |
IUPAC Name |
(1R,4S,5R,8S,9R,10S,12R,13R)-1,5,9-trimethyl-10-(trideuterio(113C)methoxy)-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecane |
InChI |
InChI=1S/C16H26O5/c1-9-5-6-12-10(2)13(17-4)18-14-16(12)11(9)7-8-15(3,19-14)20-21-16/h9-14H,5-8H2,1-4H3/t9-,10-,11+,12+,13+,14-,15-,16-/m1/s1/i4+1D3 |
InChI Key |
SXYIRMFQILZOAM-QJQJLBRWSA-N |
Isomeric SMILES |
[2H][13C]([2H])([2H])O[C@@H]1[C@@H]([C@@H]2CC[C@H]([C@H]3[C@]24[C@H](O1)O[C@@](CC3)(OO4)C)C)C |
Canonical SMILES |
CC1CCC2C(C(OC3C24C1CCC(O3)(OO4)C)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[4-(Diphenylmethyl)-1-piperazinyl]ethyl] 5-Methyl 2,6-Dimethyl-4-(3-nitrophenyl)-pyridine-3,5-dicarboxylate Dihydrochloride](/img/structure/B13844440.png)
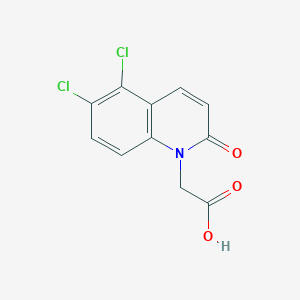
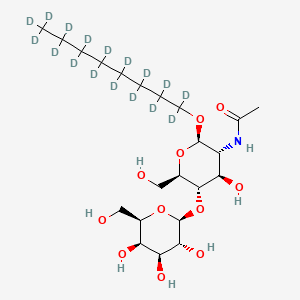
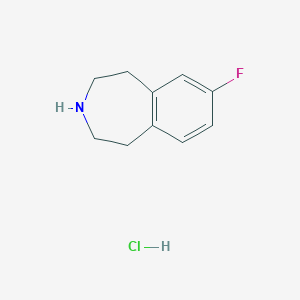
![(3R,3aS,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diol](/img/structure/B13844459.png)
![4,5-dibromo-N-[(3-methoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B13844465.png)
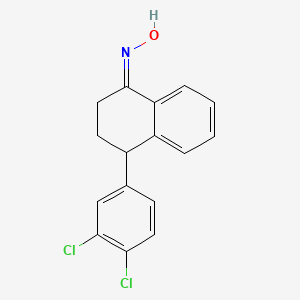
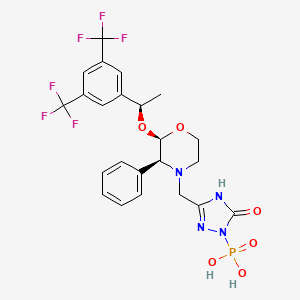
![8-Hydroxy-8-azaspiro[4.5]decan-7-one](/img/structure/B13844488.png)
![sodium;2-[[(4R)-4-[(3R,5R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-3-hydroxy-10,13-dimethyl-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate](/img/structure/B13844492.png)
![2-[(2-Bromophenyl)methylene]hydrazinecarbothioamide](/img/structure/B13844503.png)
![7-chloro-2-(1H-indazol-6-yl)furo[3,2-b]pyridine](/img/structure/B13844507.png)

![ethyl 4-amino-2-hydroxybicyclo[2.2.2]octane-1-carboxylate](/img/structure/B13844518.png)
